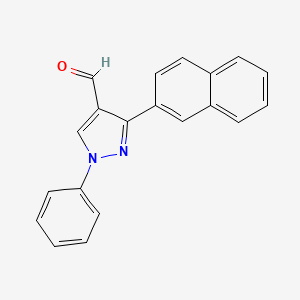

3-(naphthalen-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-naphthalen-2-yl-1-phenylpyrazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N2O/c23-14-18-13-22(19-8-2-1-3-9-19)21-20(18)17-11-10-15-6-4-5-7-16(15)12-17/h1-14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUTZVTXRCLAHHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC4=CC=CC=C4C=C3)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501199152 | |

| Record name | 3-(2-Naphthalenyl)-1-phenyl-1H-pyrazole-4-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501199152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36640-53-6 | |

| Record name | 3-(2-Naphthalenyl)-1-phenyl-1H-pyrazole-4-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36640-53-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Naphthalenyl)-1-phenyl-1H-pyrazole-4-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501199152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(naphthalen-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde: Core Properties and Scientific Applications

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental properties of 3-(naphthalen-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document consolidates key information on its synthesis, physicochemical characteristics, spectral data, and known biological activities, offering a valuable resource for researchers engaged in drug discovery and the development of novel organic materials.

Introduction and Significance

This compound belongs to the pyrazole class of heterocyclic compounds, which are five-membered rings containing two adjacent nitrogen atoms. The pyrazole scaffold is a "privileged structure" in medicinal chemistry, frequently found in a wide array of pharmacologically active compounds.[1][2][3] The incorporation of a naphthalene moiety and a phenyl group at positions 3 and 1, respectively, along with a reactive carbaldehyde group at position 4, imparts unique electronic and steric properties to the molecule. This specific substitution pattern makes it a versatile intermediate for the synthesis of more complex derivatives with potential therapeutic applications, including as antioxidant and anti-inflammatory agents.[4][5]

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, formulation, and application in various experimental settings. While comprehensive solubility data is not extensively published, compounds of this class are generally soluble in common organic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) and have limited solubility in water.

| Property | Value | Source |

| Molecular Formula | C₂₀H₁₄N₂O | Inferred from structure |

| Molecular Weight | 298.34 g/mol | Inferred from structure |

| Appearance | Yellow solid | [4] |

| Melting Point | 158–159 °C (for a closely related chalcone derivative) | [4] |

Synthesis and Mechanism

The most prevalent and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction.[2][3][6][7] This reaction introduces a formyl group onto an electron-rich aromatic ring, in this case, the pyrazole ring. The synthesis is typically a two-step process starting from a readily available ketone.

Synthesis Workflow

Caption: General workflow for the synthesis of the title compound.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Acetylnaphthalene Phenylhydrazone

-

To a solution of 2-acetylnaphthalene (1 equivalent) in absolute ethanol, add phenylhydrazine (1.1 equivalents).

-

Add a few drops of glacial acetic acid to catalyze the reaction.

-

Heat the mixture under reflux for 30-60 minutes, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The precipitated phenylhydrazone is collected by filtration, washed with cold ethanol, and dried. Recrystallization from ethanol can be performed for further purification.[4]

Causality: The acidic catalyst protonates the carbonyl oxygen of the acetylnaphthalene, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the lone pair of electrons on the terminal nitrogen of phenylhydrazine. The subsequent dehydration leads to the formation of the stable C=N bond of the hydrazone.

Step 2: Vilsmeier-Haack Formylation to Yield this compound

-

The Vilsmeier reagent is prepared by slowly adding phosphorus oxychloride (POCl₃, 2-3 equivalents) to ice-cold N,N-dimethylformamide (DMF) with stirring.

-

The synthesized 2-acetylnaphthalene phenylhydrazone (1 equivalent) is then added portion-wise to the cold Vilsmeier reagent.

-

The reaction mixture is stirred at 0-5 °C for a period and then allowed to warm to room temperature or heated to 60-80 °C for several hours.[3][8] Reaction progress is monitored by TLC.

-

After completion, the reaction mixture is carefully poured onto crushed ice and neutralized with a suitable base (e.g., sodium hydroxide or sodium bicarbonate solution).

-

The precipitated solid product is collected by filtration, washed thoroughly with water, and dried.

-

Purification is typically achieved by column chromatography or recrystallization from a suitable solvent like ethanol.[4]

Causality: The Vilsmeier reagent, an electrophilic iminium salt, attacks the electron-rich intermediate formed from the phenylhydrazone. This leads to an intramolecular cyclization to form the pyrazole ring, followed by electrophilic substitution at the C4 position of the newly formed pyrazole to introduce the formyl group.[3][9] This one-pot cyclization and formylation is a hallmark of the Vilsmeier-Haack reaction on hydrazones.

Spectroscopic Characterization

The structure of this compound is unequivocally confirmed by a combination of spectroscopic techniques.

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present. A strong absorption band is expected in the region of 1690-1710 cm⁻¹ , characteristic of the C=O stretching vibration of the aromatic aldehyde. Additional significant peaks include those for C=N stretching of the pyrazole ring around 1600-1610 cm⁻¹ and C-H stretching of the aromatic rings above 3000 cm⁻¹ .[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is highly informative. A singlet in the downfield region, typically between δ 9.5-10.5 ppm , is characteristic of the aldehyde proton (-CHO). The pyrazole ring proton at the C5 position will appear as a distinct singlet, usually around δ 8.0-9.0 ppm . The remaining protons of the phenyl and naphthalene rings will resonate in the aromatic region (δ 7.0-8.5 ppm ) with characteristic splitting patterns.[4]

-

¹³C NMR: The carbon NMR spectrum will show a resonance for the aldehyde carbonyl carbon in the range of δ 185-195 ppm . The carbons of the pyrazole ring (C3, C4, and C5) will have distinct chemical shifts, and the numerous signals in the δ 110-150 ppm range will correspond to the carbons of the phenyl and naphthalenyl substituents.[4]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For this compound (C₂₀H₁₄N₂O), the molecular ion peak [M]⁺ would be observed at an m/z value corresponding to its molecular weight (298.34).[4]

Chemical Reactivity and Derivatives

The carbaldehyde group at the C4 position is a versatile chemical handle for further synthetic transformations. It readily undergoes reactions typical of aldehydes, such as:

-

Condensation Reactions: It can react with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) or substituted acetophenones in Claisen-Schmidt condensations to form α,β-unsaturated carbonyl compounds (chalcones).[4][10]

-

Schiff Base Formation: Reaction with primary amines or hydrazines leads to the formation of imines (Schiff bases) or hydrazones, respectively.[8]

-

Oxidation/Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to a primary alcohol, providing access to other important derivatives.

These transformations allow for the generation of a diverse library of pyrazole derivatives for structure-activity relationship (SAR) studies in drug discovery.

Caption: Key reactions of the pyrazole-4-carbaldehyde group.

Biological Activity

Derivatives of 3-(naphthalen-2-yl)-1-phenyl-1H-pyrazole have demonstrated significant potential as bioactive agents.

Antioxidant and 15-Lipoxygenase (15-LOX) Inhibition

Recent studies have highlighted that chalcone and other derivatives synthesized from this compound exhibit potent antioxidant properties and act as inhibitors of 15-lipoxygenase (15-LOX).[4][5] 15-LOX is an enzyme implicated in inflammatory processes and the pathogenesis of several diseases, including atherosclerosis and certain cancers. Inhibition of this enzyme is a key strategy in the development of novel anti-inflammatory drugs. The pyrazole scaffold, combined with the extended aromatic system of the naphthalene and phenyl groups, appears to be crucial for this activity. Molecular docking studies suggest that these compounds can effectively bind to the active site of the 15-LOX enzyme.[5]

Conclusion

This compound is a valuable and versatile heterocyclic compound. Its synthesis via the Vilsmeier-Haack reaction is well-established and efficient. The presence of the reactive carbaldehyde group allows for extensive chemical modifications, leading to a wide range of derivatives. The demonstrated biological potential of these derivatives, particularly as antioxidant and 15-LOX inhibitors, underscores the importance of this scaffold in modern drug discovery and development. This guide provides a foundational understanding of its core properties, serving as a critical resource for researchers aiming to leverage this compound in their scientific endeavors.

References

-

Journal of Chemical and Pharmaceutical Research. Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. Available at: [Link]

-

Ma, L., Ou, P., & Huang, X. (2020). Divergent synthesis of 1,3,5-tri and 1,3-disubstituted pyrazoles under transition metal-free conditions. Organic & Biomolecular Chemistry. Available at: [Link]

-

Ma, L., Ou, P., & Huang, X. (2020). Divergent synthesis of 1,3,5-tri and 1,3-disubstituted pyrazoles under transition metal-free conditions. RSC Publishing. Available at: [Link]

-

MDPI. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Available at: [Link]

-

Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc. Available at: [Link]

-

Dar, A. M., & Shamsuzzaman. (2014). Vilsmeier-Haack synthesis of new steroidal pyrazoles. European Chemical Bulletin. Available at: [Link]

-

NIH. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Available at: [Link]

-

MDPI. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Available at: [Link]

-

Organic Chemistry Portal. Pyrazole synthesis. Available at: [Link]

-

Shelke, S. N. Synthesis of Various Heterocycles from 3-(Naphthylene-3-yl)-1H-pyrazol-4-carbaldehyde. Available at: [Link]

-

ResearchGate. Vilsmeier-Haack formylation of 1H-pyrazoles. Available at: [Link]

-

NIH. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. Available at: [Link]

-

Asian Journal of Chemistry. 1-phenyl-1H-pyrazole-4-carboxaldehyde and Its Aldimines Derivatives. Available at: [Link]

-

KTU ePubl. Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Available at: [Link]

-

PubChem. 3-phenyl-1H-pyrazole-4-carbaldehyde. Available at: [Link]

-

NIH. Utility of 3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde in the synthesis of novel 1,3,4-thiadiazoles or 1,3-thiazoles and study their cytotoxic activity. Available at: [Link]

-

Journal of Chemical and Pharmaceutical Research. Facile, Stepwise and Diversity Oriented Synthesis of 3-(2-Oxo-2H-Chromen-3-yl)-1-Phenyl-1H-Pyrazole-4-Carbaldehydes. Available at: [Link]

-

ResearchGate. (PDF) Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Available at: [Link]

-

Journal of Pharmaceutical and Scientific Innovation. Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Available at: [Link]

-

ResearchGate. (PDF) Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. Available at: [Link]

-

NIH. Synthesis, Properties, and Biological Activity Evaluation of Some Novel Naphtho[2,1-e]pyrazolo[5,1-c][1][2][11]triazines. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. 3-Phenyl-1H-pyrazole-4-carbaldehyde: Synthesis, Properties, and Applications in Chemical Research. Available at: [Link]

-

MDPI. 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Available at: [Link]

Sources

- 1. jocpr.com [jocpr.com]

- 2. mdpi.com [mdpi.com]

- 3. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. asianpubs.org [asianpubs.org]

- 9. mdpi.com [mdpi.com]

- 10. asianpubs.org [asianpubs.org]

- 11. Divergent synthesis of 1,3,5-tri and 1,3-disubstituted pyrazoles under transition metal-free conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Physicochemical Characteristics of 3-(naphthalen-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde

Abstract

This technical guide provides a comprehensive overview of the physicochemical characteristics of the heterocyclic compound 3-(naphthalen-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Pyrazole derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a wide array of biological activities and optical properties. Understanding the fundamental physicochemical parameters of novel derivatives such as this is paramount for their effective application in drug discovery and materials development. This document details the synthetic pathway, spectroscopic signature, and key physical properties including melting point, solubility, and lipophilicity. Furthermore, it provides validated, step-by-step protocols for the experimental determination of these characteristics, offering researchers a robust framework for their own investigations. The guide is intended for an audience of researchers, scientists, and drug development professionals, aiming to bridge the gap between synthesis and application by elucidating the intrinsic properties of this promising molecule.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is considered a "privileged scaffold" in medicinal chemistry. Its derivatives are known to possess a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The well-known non-steroidal anti-inflammatory drug Celecoxib, for instance, features a pyrazole core. The introduction of diverse substituents onto the pyrazole ring allows for the fine-tuning of its steric and electronic properties, thereby modulating its biological activity and pharmacokinetic profile.

The title compound, this compound, is a structurally intriguing molecule that incorporates three key pharmacophores: a pyrazole core, a phenyl ring, and a naphthalene moiety. The bulky, lipophilic naphthalene group is expected to significantly influence the compound's interaction with biological targets and its overall physicochemical behavior. The carbaldehyde functional group at the 4-position serves as a versatile synthetic handle for further molecular elaboration, enabling the creation of a diverse library of derivatives such as Schiff bases, chalcones, and other heterocyclic systems. A thorough characterization of its fundamental properties is therefore a critical first step in unlocking its therapeutic or material science potential.

Synthesis and Molecular Structure

The most common and efficient method for the synthesis of 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction . This reaction introduces a formyl group onto an electron-rich aromatic or heterocyclic ring. In the case of the title compound, the synthesis typically proceeds from the corresponding acetonaphthone phenylhydrazone.

The general synthetic workflow is depicted below:

Figure 1: General synthetic pathway for this compound.

2.1. Experimental Protocol: Synthesis via Vilsmeier-Haack Reaction

-

Step 1: Formation of 2-Acetonaphthone phenylhydrazone

-

To a solution of 2-acetonaphthone (1 equivalent) in ethanol, add phenylhydrazine (1.1 equivalents).

-

Add a catalytic amount of glacial acetic acid.

-

Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The precipitated solid is filtered, washed with cold ethanol, and dried under vacuum to yield the hydrazone intermediate.

-

-

Step 2: Vilsmeier-Haack Formylation

-

Prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃, 3 equivalents) to ice-cold N,N-dimethylformamide (DMF, 5 equivalents) with constant stirring.

-

To this pre-formed reagent, add the 2-acetonaphthone phenylhydrazone (1 equivalent) portion-wise, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 4-6 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, pour the mixture onto crushed ice with vigorous stirring.

-

Neutralize the solution with a saturated sodium bicarbonate or sodium hydroxide solution until a precipitate forms.

-

Filter the crude product, wash thoroughly with water, and dry.

-

Recrystallize the crude product from a suitable solvent such as ethanol or ethyl acetate to obtain pure this compound.

-

Physicochemical Characteristics

The accurate determination of physicochemical properties is fundamental to understanding the behavior of a compound in both biological and chemical systems. While specific experimental data for this compound is not extensively reported in publicly accessible literature, we can infer its likely properties based on closely related analogues and provide detailed protocols for their determination.

3.1. Physical State and Appearance

The compound is expected to be a crystalline solid at room temperature, likely with a pale yellow to off-white appearance.

3.2. Melting Point

The melting point is a crucial indicator of purity. For a crystalline solid, a sharp melting range (typically < 2 °C) is indicative of high purity. The presence of impurities typically leads to a depression and broadening of the melting point range.

| Compound | Reported Melting Point (°C) |

| 3-phenyl-1H-pyrazole-4-carbaldehyde[1] | 143 - 150 |

| This compound | Predicted: > 150 °C |

Rationale for Prediction: The introduction of the larger, more rigid naphthalene ring system compared to a phenyl ring increases the molecular weight and potential for π-π stacking interactions in the crystal lattice. This would require more energy to overcome the intermolecular forces, thus resulting in a higher melting point.

3.2.1. Experimental Protocol: Melting Point Determination (Capillary Method)

Figure 2: Workflow for melting point determination.

-

Sample Preparation: Ensure the sample is completely dry and finely powdered.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end to a height of 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of a melting point apparatus.

-

Rapid Heating (Optional): For an unknown compound, a rapid heating rate can be used to determine an approximate melting point.

-

Accurate Measurement: For a precise measurement, set the heating rate to 1-2 °C per minute, starting from a temperature approximately 15-20 °C below the expected melting point.

-

Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Final Reading: Continue heating at the slow rate and record the temperature at which the last crystal of the solid melts (the end of the melting range).

-

Reporting: The melting point should be reported as a range.

3.3. Solubility

Solubility is a critical parameter influencing a drug's absorption and distribution, as well as its formulation possibilities. The "like dissolves like" principle is a useful guide. Given the large, nonpolar naphthalene and phenyl groups, this compound is expected to have low aqueous solubility but good solubility in common organic solvents.

| Solvent | Predicted Solubility | Rationale |

| Water | Very Low | Predominantly nonpolar, aromatic structure. |

| Methanol, Ethanol | Sparingly Soluble | Polar protic solvents, some interaction with the pyrazole nitrogens and aldehyde oxygen. |

| Dichloromethane, Chloroform | Soluble | Good solubility in moderately polar aprotic solvents. |

| Acetone, Ethyl Acetate | Soluble | Good solubility in polar aprotic solvents. |

| Hexane | Sparingly Soluble | Limited solubility in highly nonpolar solvents. |

| Dimethyl Sulfoxide (DMSO) | Very Soluble | A highly polar aprotic solvent capable of dissolving a wide range of organic compounds. |

Reference Data: The analogous 3-phenyl-1H-pyrazole-4-carbaldehyde has a reported aqueous solubility of 10.3 µg/mL at pH 7.4.[2] The naphthalene derivative is expected to be even less soluble in water due to its increased hydrophobicity.

3.3.1. Experimental Protocol: Qualitative Solubility Determination

-

Preparation: Add approximately 10 mg of the solid compound to a series of labeled test tubes.

-

Solvent Addition: To each tube, add 1 mL of the test solvent.

-

Mixing: Vigorously shake or vortex each tube for 60 seconds.

-

Observation: Visually inspect the tubes. Classify the solubility as:

-

Soluble: The solid completely dissolves, leaving a clear solution.

-

Sparingly Soluble: A significant portion of the solid dissolves, but some remains undissolved.

-

Insoluble: The solid does not appear to dissolve.

-

-

Acid/Base Solubility: To assess for acidic or basic functional groups, test solubility in 5% aqueous HCl and 5% aqueous NaOH. Solubility in aqueous base can indicate an acidic proton (unlikely to be significant for this molecule), while solubility in aqueous acid indicates a basic site (the pyrazole nitrogens can be protonated).

3.4. Lipophilicity (LogP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a measure of a compound's differential solubility in a nonpolar solvent (typically n-octanol) and a polar solvent (water). It is a critical parameter in drug design, influencing membrane permeability, protein binding, and metabolic stability.

-

Predicted LogP: Due to the presence of the large naphthalene and phenyl rings, the LogP value is expected to be significantly positive, indicating a high degree of lipophilicity. Computational models often predict a LogP value in the range of 4.0 - 5.0 for this structure.

3.4.1. Experimental Protocol: LogP Determination (Shake-Flask Method)

Figure 3: Workflow for LogP determination by the shake-flask method.

-

Solvent Preparation: Prepare mutually saturated n-octanol and water by shaking equal volumes of the two solvents together overnight and then allowing them to separate.

-

Sample Preparation: Prepare a stock solution of the compound in the phase in which it is more soluble (likely n-octanol for this molecule) at a known concentration.

-

Partitioning: In a separatory funnel, combine a known volume of the n-octanol solution with a known volume of the saturated water.

-

Equilibration: Shake the funnel vigorously for several minutes to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: Allow the funnel to stand until the two phases have completely separated.

-

Concentration Measurement: Carefully separate the two layers. Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the molecular structure of the synthesized compound.

4.1. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

-

Expected Characteristic Peaks:

-

~3100-3000 cm⁻¹: C-H stretching of the aromatic rings (naphthalene, phenyl, pyrazole).

-

~1680-1660 cm⁻¹: A strong C=O stretching vibration from the aldehyde group. This is a key diagnostic peak.

-

~1600-1450 cm⁻¹: C=C and C=N stretching vibrations within the aromatic and pyrazole rings.

-

~850-700 cm⁻¹: C-H out-of-plane bending vibrations, which can be indicative of the substitution patterns on the aromatic rings.

-

4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR Spectroscopy (Expected Signals):

-

~10.0-9.8 ppm (singlet, 1H): The aldehyde proton (-CHO). This is a highly characteristic downfield signal.

-

~8.5-7.5 ppm (multiplet, ~13H): Protons of the naphthalene, phenyl, and pyrazole rings. The exact chemical shifts and coupling patterns will depend on the specific electronic environment of each proton. The pyrazole H5 proton is expected to be a singlet within this region.

-

-

¹³C NMR Spectroscopy (Expected Signals):

-

~185-180 ppm: The carbonyl carbon of the aldehyde group.

-

~155-110 ppm: A complex series of signals corresponding to the aromatic carbons of the naphthalene, phenyl, and pyrazole rings.

-

4.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern.

-

Expected Molecular Ion Peak (M⁺): For C₂₀H₁₄N₂O, the calculated monoisotopic mass is 298.1106 g/mol . A high-resolution mass spectrum should show a molecular ion peak very close to this value.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in medicinal chemistry and materials science. This guide has outlined its synthesis via the Vilsmeier-Haack reaction and provided a detailed framework for the characterization of its key physicochemical properties. The predicted high lipophilicity and low aqueous solubility, driven by its extended aromatic system, are critical considerations for its future development as a therapeutic agent. The detailed experimental protocols provided herein offer a practical resource for researchers to validate these predictions and further explore the chemical and biological landscape of this promising heterocyclic scaffold.

References

-

PubChem. 3-phenyl-1H-pyrazole-4-carbaldehyde. National Center for Biotechnology Information. Available at: [Link]

-

Chem-Impex. 3-Phenyl-1H-pyrazole-4-carboxaldehyde. Available at: [Link]

- Shetty, M. M., et al. (2008). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry, 20(7), 5035-5042.

- Vora, J. J., et al. (2009). Synthesis, Spectral and Microbial Studies of Some Novel Schiff Base Derivatives of 4-Methylpyridin-2-amine. E-Journal of Chemistry, 6(4), 1205–1210.

- Prasath, R., et al. (2012). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o143.

- Shahani, T., et al. (2011). 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3329.

- Shelke, S. N., et al. (2010). Synthesis of Various Heterocycles from 3-(Naphthylene-3-yl)-1H-pyrazol-4-carbaldehyde. Asian Journal of Chemistry, 22(7), 5761-5765.

Sources

An In-depth Technical Guide to 3-(naphthalen-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde (CAS No. 36640-53-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(naphthalen-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde, a key heterocyclic intermediate in the synthesis of diverse pharmacologically active molecules. This document delineates its chemical identity, physicochemical properties, a detailed synthesis protocol based on the Vilsmeier-Haack reaction, and its significant potential in drug discovery and materials science. The guide is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutic agents and functional materials, providing both theoretical grounding and practical, actionable insights.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide array of therapeutic applications.[1] Molecules incorporating this five-membered heterocyclic ring have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, analgesic, antimicrobial, anticonvulsant, and anticancer properties.[1] The versatility of the pyrazole ring, with its multiple sites for substitution, allows for the fine-tuning of steric and electronic properties, enabling the rational design of molecules with high affinity and selectivity for specific biological targets. The compound this compound is a strategic intermediate, combining the proven pharmacological relevance of the pyrazole core with the extended aromatic system of the naphthalene moiety, a feature often exploited to enhance binding interactions with biological macromolecules. The carbaldehyde functional group at the 4-position serves as a versatile synthetic handle for the elaboration into a diverse range of derivatives, such as chalcones, Schiff bases, and other heterocyclic systems.

Chemical Identity and Physicochemical Properties

A clear understanding of the fundamental properties of a compound is critical for its effective use in research and development. The key identifiers and physicochemical properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 36640-53-6 | [2][3][4][5] |

| Molecular Formula | C₂₀H₁₄N₂O | [3] |

| Molecular Weight | 298.34 g/mol | [3] |

| IUPAC Name | This compound | N/A |

| Synonyms | 3-(2-naphthyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | [3] |

| Appearance | Likely a solid (based on similar compounds) | N/A |

| Purity | Commercially available up to 95% | [4] |

Synthesis Protocol: The Vilsmeier-Haack Reaction

The synthesis of this compound is reliably achieved through the Vilsmeier-Haack reaction, a powerful method for the formylation of electron-rich aromatic and heterocyclic compounds.[1][6] This reaction utilizes a Vilsmeier reagent, typically prepared in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). The electrophilic Vilsmeier reagent then attacks the electron-rich precursor, leading to the introduction of a formyl group.

A plausible and referenced synthetic pathway starts from 2-acetylnaphthalene, which is first converted to its corresponding phenylhydrazone, followed by cyclization and formylation.[1][7]

Synthesis Workflow

Caption: Synthetic pathway for this compound.

Step-by-Step Experimental Protocol

This protocol is adapted from established procedures for the synthesis of similar pyrazole-4-carbaldehydes.[1][6][7]

Step 1: Synthesis of 2-Acetylnaphthalene Phenylhydrazone

-

In a round-bottom flask, dissolve 2-acetylnaphthalene (1 equivalent) in ethanol.

-

Add phenylhydrazine (1.1 equivalents) to the solution.

-

Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The precipitated product, 2-acetylnaphthalene phenylhydrazone, is collected by filtration, washed with cold ethanol, and dried.

Step 2: Vilsmeier-Haack Cyclization and Formylation

-

In a separate flask, prepare the Vilsmeier-Haack reagent by slowly adding phosphorus oxychloride (POCl₃, 3-4 equivalents) to ice-cold N,N-dimethylformamide (DMF, used as solvent and reagent) with stirring.

-

To this freshly prepared reagent, add the 2-acetylnaphthalene phenylhydrazone (1 equivalent) portion-wise, ensuring the temperature is maintained below 10°C.

-

After the addition is complete, heat the reaction mixture to 60-70°C and maintain it for 4-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the solution with a saturated sodium bicarbonate or sodium hydroxide solution until a precipitate forms.

-

Collect the crude product by filtration, wash thoroughly with water, and dry.

-

Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield the final product.

Applications in Drug Discovery and Materials Science

The strategic placement of the naphthalene moiety and the reactive carbaldehyde group makes this compound a highly valuable precursor for a variety of derivatives with potential applications in drug discovery and materials science.

Precursor for Bioactive Molecules

The carbaldehyde functionality is a gateway to a multitude of chemical transformations, allowing for the synthesis of a library of derivatives for biological screening.

-

Chalcone Synthesis: The aldehyde can undergo Claisen-Schmidt condensation with various acetophenones to yield pyrazole-based chalcones.[8] These chalcones are known to be precursors for other heterocyclic systems like pyrazolines and isoxazoles, which have demonstrated a wide range of biological activities, including antioxidant and enzyme inhibitory effects.[7]

-

Schiff Base Formation: Condensation with primary amines leads to the formation of Schiff bases (aldimines).[6] These compounds are well-documented for their diverse pharmacological properties, including analgesic and anxiolytic activities.[6]

-

Synthesis of Fused Heterocycles: The pyrazole-4-carbaldehyde can be utilized in multicomponent reactions to construct more complex, fused heterocyclic systems, which are of significant interest in the development of novel therapeutic agents.

Potential Therapeutic Targets

Derivatives of this compound have been investigated for their potential to modulate the activity of various enzymes and receptors. For instance, related pyrazole derivatives have been evaluated as inhibitors of 15-lipoxygenase, an enzyme implicated in inflammatory processes.[7] The extended aromatic system of the naphthalene group can facilitate π-π stacking interactions within the active sites of target proteins, potentially enhancing binding affinity and inhibitory potency.

Caption: Drug discovery workflow starting from the target compound.

Conclusion

This compound is a strategically important chemical entity with significant potential for the development of novel therapeutic agents and functional materials. Its synthesis via the Vilsmeier-Haack reaction is well-established, and the versatility of its carbaldehyde group allows for the creation of a diverse array of derivatives. The convergence of the pharmacologically validated pyrazole core and the extensive aromatic system of the naphthalene moiety makes this compound and its progeny promising candidates for further investigation in various fields of chemical and biological research. This guide provides a solid foundation of knowledge for researchers looking to exploit the potential of this valuable synthetic intermediate.

References

- Deshmukh, M. B., & Patil, S. S. (2011). Synthesis of Various Heterocycles from 3-(Naphthylene-3-yl)-1H-pyrazol-4-carbaldehyde. E-Journal of Chemistry, 8(4), 1637-1642.

-

abcr Gute Chemie. AB528920 | CAS 36640-53-6. [Link]

-

LookChem. CAS No.36640-53-6,3-(2-NAPHTHYL)-1-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE. [Link]

- Prasad, R. G. S. V., Nayak, N., Kumar, B. R., & Rao, G. K. (2015). Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(4), 856-861.

- Shaikh, I. R., & Kamble, V. M. (2016). SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. International Journal of Pharmaceutical Sciences and Research, 7(8), 3295-3302.

- Shetty, P., & Holla, B. S. (2007). Synthesis and pharmacological evaluation of 1-phenyl-1H-pyrazole-4-carboxaldehyde and its aldimines derivatives. Asian Journal of Chemistry, 19(7), 5035.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. 36640-53-6 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 3. 36640-53-6 | MFCD02918303 | 3-(2-naphthyl)-1-phenyl-1H-pyrazole-4-carbaldehyde [aaronchem.com]

- 4. This compound 95% | CAS: 36640-53-6 | AChemBlock [achemblock.com]

- 5. lookchem.com [lookchem.com]

- 6. asianpubs.org [asianpubs.org]

- 7. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. asianpubs.org [asianpubs.org]

1H NMR spectrum of 3-(naphthalen-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde

An In-Depth Technical Guide to the ¹H NMR Spectrum of 3-(naphthalen-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis and interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound. Pyrazole derivatives are significant scaffolds in medicinal chemistry, and a thorough understanding of their structural characterization is paramount for drug discovery and development.[1][2] This guide offers a detailed examination of the molecule's proton environments, a prediction of its ¹H NMR spectrum based on established principles, a standardized protocol for data acquisition, and an in-depth interpretation of the spectral data. By explaining the causality behind spectral features, this document serves as a practical resource for scientists engaged in the synthesis and characterization of complex heterocyclic compounds.

Introduction

The compound this compound belongs to a class of nitrogen-containing heterocyclic compounds that are of significant interest in pharmaceutical and materials science. The pyrazole core is a prevalent structural motif in numerous pharmacologically active agents, exhibiting a wide range of biological activities including anti-inflammatory, antimicrobial, and anticancer properties.[1] The substitution pattern of this particular molecule, featuring a bulky naphthalen-2-yl group at the C3 position, a phenyl group at the N1 position, and a reactive carbaldehyde at C4, creates a unique electronic and steric environment.

¹H NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation and purity assessment of such organic molecules. It provides detailed information about the number of different types of protons, their electronic environments, and their spatial relationships through chemical shifts, integration, and spin-spin coupling. This guide will deconstruct the ¹H NMR spectrum of the title compound, providing a foundational understanding for researchers in the field.

Molecular Structure and Proton Environment Analysis

To interpret the ¹H NMR spectrum, it is essential to first analyze the molecular structure and identify all chemically non-equivalent protons.

}

Figure 1. Structure of this compound with proton labeling.

The molecule has four distinct regions with protons:

-

Aldehydic Proton (H_CHO): This single proton is directly attached to the carbonyl carbon of the aldehyde group. Due to the strong deshielding effect of the carbonyl group, this proton is expected to appear at a very high chemical shift (downfield).

-

Pyrazole Proton (H₅): This is the only proton directly attached to the pyrazole ring. Its chemical shift will be influenced by the adjacent nitrogen atom and the overall aromaticity of the ring system.

-

Phenyl Protons (Hₒ, Hₘ, Hₚ): The phenyl ring attached to the N1 nitrogen has five protons. Due to rotation around the N-C bond, the two ortho protons (Hₒ, Hₒ') and the two meta protons (Hₘ, Hₘ') may be chemically equivalent, leading to three distinct signals with a 2:2:1 integration ratio.

-

Naphthalene Protons (H₁' to H₈'): The 2-substituted naphthalene ring system has seven protons. These protons will exhibit complex splitting patterns due to ortho, meta, and peri couplings.[3] They are expected to resonate in the aromatic region.

Theoretical ¹H NMR Spectral Prediction

Based on established chemical shift ranges and substituent effects, a theoretical ¹H NMR spectrum can be predicted.[4][5] The electron-withdrawing nature of the carbaldehyde group and the aromatic rings will significantly influence the proton environments.

| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Justification |

| H_CHO | 9.9 - 10.2 | Singlet (s) | 1H | Strongly deshielded by the anisotropic effect of the C=O bond.[4] |

| H₅ | 8.5 - 8.8 | Singlet (s) | 1H | Located on the pyrazole ring, deshielded by the adjacent nitrogen and the overall aromatic system. In similar pyrazole-4-carbaldehydes, this proton is often a sharp singlet.[6][7] |

| H₁' (Naphthyl) | 8.3 - 8.5 | Singlet (or narrow doublet) | 1H | H₁' is in a unique environment, adjacent to the pyrazole ring and is often the most downfield of the naphthyl protons. |

| H₃', H₄', H₅', H₆', H₇', H₈' (Naphthyl) | 7.5 - 8.1 | Multiplets (m) | 6H | These protons of the naphthalene ring system will produce a complex series of overlapping multiplets due to multiple coupling interactions.[8][9][10] |

| Hₒ, Hₒ' (Phenyl) | 7.6 - 7.8 | Multiplet (m) or Doublet of doublets (dd) | 2H | Ortho protons of the N-phenyl group, deshielded by the pyrazole ring. |

| Hₘ, Hₘ', Hₚ (Phenyl) | 7.3 - 7.5 | Multiplet (m) | 3H | Meta and para protons of the N-phenyl group, appearing as a complex multiplet.[11] |

Experimental Protocol for ¹H NMR Data Acquisition

To obtain a high-quality ¹H NMR spectrum, a standardized experimental procedure is crucial.

}

Figure 2. Standard workflow for ¹H NMR data acquisition and processing.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift calibration (δ = 0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrumental Setup:

-

Use a high-field NMR spectrometer (≥400 MHz) to ensure good signal dispersion, which is critical for resolving the complex aromatic region.

-

Insert the sample into the magnet and lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve high homogeneity, resulting in sharp, symmetrical peaks.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum using standard parameters. A sufficient number of scans (typically 16 to 32) should be averaged to achieve an adequate signal-to-noise ratio.

-

The spectral width should be set to cover the expected range of chemical shifts (e.g., -1 to 11 ppm).

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Carefully phase correct the resulting spectrum to ensure all peaks have a pure absorption lineshape.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integrate all signals to determine the relative number of protons each represents.

-

Interpretation of the ¹H NMR Spectrum

The following is a detailed interpretation of the predicted ¹H NMR spectrum, assigning each signal to the corresponding protons in the molecule.

-

δ ~10.0 ppm (s, 1H): This sharp singlet in the far downfield region is unambiguously assigned to the aldehydic proton (H_CHO) . Its lack of coupling confirms it has no adjacent protons.

-

δ ~8.6 ppm (s, 1H): This singlet is assigned to the pyrazole proton at the C5 position (H₅) . It appears as a singlet because its nearest protons are more than three bonds away, resulting in no observable coupling. Its downfield shift is characteristic of protons on electron-deficient pyrazole rings.[6][12]

-

δ 7.3 - 8.5 ppm (m, 13H): This complex region contains the signals for all the protons of the naphthalene and phenyl rings.

-

Naphthalene Protons (7H): The seven protons of the 2-substituted naphthalene moiety will give rise to a series of overlapping multiplets. The proton at the C1' position is often a distinct singlet or a narrow doublet and is typically the most deshielded of the naphthyl protons, appearing around 8.3-8.5 ppm. The remaining six protons will appear between 7.5 and 8.1 ppm, with coupling constants typical for aromatic systems (ortho coupling: ~7-9 Hz, meta coupling: ~1-3 Hz).[13][14]

-

Phenyl Protons (5H): The five protons of the N1-phenyl group will also resonate within this aromatic envelope. The two ortho protons (Hₒ, Hₒ') are expected to appear as a multiplet around 7.6-7.8 ppm. The three meta and para protons (Hₘ, Hₘ', Hₚ) will likely form a complex, overlapping multiplet around 7.3-7.5 ppm.

-

Advanced 2D NMR for Structural Confirmation

For complex molecules like this, 2D NMR experiments are invaluable for confirming assignments.

-

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between coupled protons.

-

It would clearly show the coupling network within the naphthalene ring system, helping to trace the connectivity of the protons.

-

It would also show correlations between the ortho, meta, and para protons of the phenyl ring.

-

Crucially, the aldehydic proton (H_CHO) and the pyrazole proton (H₅) would show no cross-peaks, confirming their isolated nature.

-

}

Figure 3. Simplified COSY correlation diagram. Dashed lines indicate coupled protons.

-

HSQC/HMBC (Heteronuclear Correlation):

-

An HSQC experiment would correlate each proton signal to its directly attached carbon atom.

-

An HMBC experiment would show correlations between protons and carbons over two or three bonds. This would be definitive in assigning the quaternary carbons and confirming the connectivity between the different ring systems, for example, by showing a correlation from H₅ to the carbaldehyde carbon.

-

Conclusion

The ¹H NMR spectrum of this compound is complex but interpretable through a systematic analysis of its constituent parts. The key diagnostic signals are the downfield singlets for the aldehydic proton (~10.0 ppm) and the pyrazole H₅ proton (~8.6 ppm). The aromatic region between 7.3 and 8.5 ppm contains the overlapping signals of the phenyl and naphthalene protons, which can be fully assigned with the aid of high-field instrumentation and 2D NMR techniques. This guide provides a robust framework for the structural verification of this and related pyrazole derivatives, which is an essential step in the drug development pipeline.

References

-

Patil, R., et al. (2021). ¹H and ¹³C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. ResearchGate. [Link]

-

ResearchGate. (n.d.). ¹H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole.... [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Phenylpyrazole. PubChem. [Link]

-

Elguero, J., et al. (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. National Institutes of Health. [Link]

-

ResearchGate. (n.d.). Table 2 . ¹H NMR chemical shifts of compounds 11, 12: δ H [ppm]. [Link]

-

Synthesis of Various Heterocycles from 3-(Naphthylene-3-yl)-1H-pyrazol-4-carbaldehyde. (n.d.). [Link]

-

Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes. (2024). National Institutes of Health. [Link]

-

ResearchGate. (n.d.). Experimental and calculated ¹H-¹H coupling constants (in Hz) for naphthalene. [Link]

-

Akrout, A., et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health. [Link]

-

ResearchGate. (n.d.). ¹H NMR spectra of naphthalene measured under different conditions. [Link]

-

MDPI. (n.d.). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. [Link]

-

SciSpace. (n.d.). Synthesis of 3,4-diaryl-1-phenyl-4,5-dihydro-1H-pyrazole-5-carbonitriles via 1,3-dipolar cycloaddition reactions. [Link]

-

ResearchGate. (n.d.). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and ¹H spin-lattice relaxation times. [Link]

-

Arkivoc. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. [Link]

-

National Center for Biotechnology Information. (n.d.). 3-phenyl-1H-pyrazole. PubChem. [Link]

-

Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

National Institutes of Health. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. [Link]

-

1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. (n.d.). Asian Journal of Chemistry. [Link]

-

Chemistry LibreTexts. (2021). 14.12: Coupling Constants Identify Coupled Protons. [Link]

-

MDPI. (n.d.). Nuclear Magnetic Resonance Spectroscopy Investigations of Naphthalene-Based 1,2,3-Triazole Systems for Anion Sensing. [Link]

-

Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility. [Link]

-

COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. (n.d.). [Link]

-

Coupling constants for 1H and 13C NMR. (n.d.). [Link]

-

ResearchGate. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. [Link]

-

Oregon State University. (n.d.). ¹H NMR Chemical Shift. [Link]

-

National Center for Biotechnology Information. (n.d.). 3-phenyl-1H-pyrazole-4-carbaldehyde. PubChem. [Link]

-

Journal of Organic and Pharmaceutical Chemistry. (n.d.). Facile, Stepwise and Diversity Oriented Synthesis of 3-(2-Oxo-2H-Chromen-3-yl)-1-Phenyl-1H-Pyrazole-4-Carbaldehydes. [Link]

-

Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. researchgate.net [researchgate.net]

- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. epubl.ktu.edu [epubl.ktu.edu]

- 7. asianpubs.org [asianpubs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. 2-Naphthol(135-19-3) 1H NMR spectrum [chemicalbook.com]

- 11. 1-Phenylpyrazole | C9H8N2 | CID 70769 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

A Senior Application Scientist's Guide to the ¹³C NMR Analysis of 3-(naphthalen-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde

An In-depth Technical Guide for Drug Development Professionals and Researchers

Executive Summary

This guide provides a comprehensive technical overview of the ¹³C Nuclear Magnetic Resonance (NMR) analysis of 3-(naphthalen-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde, a complex heterocyclic compound of interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document moves beyond a simple recitation of data, offering a framework for predictive analysis, detailing a robust experimental protocol, and explaining the scientific rationale behind each step. The core objective is to equip researchers and drug development professionals with the expertise to confidently perform structural elucidation of this and structurally related molecules. We will cover theoretical chemical shift prediction based on substituent effects, a self-validating experimental workflow for data acquisition, and principles for spectral interpretation, all grounded in authoritative references.

Introduction: The Imperative for Structural Verification

In the realm of drug discovery and development, the unambiguous confirmation of a molecule's structure is a non-negotiable prerequisite for further investigation. Pyrazole derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous pharmaceuticals. The title compound, this compound, combines several key pharmacophores: a 1,3-disubstituted pyrazole ring, a bulky naphthalene system, a phenyl group, and a reactive carbaldehyde moiety. This complexity necessitates a powerful analytical technique for structural verification.

¹³C NMR spectroscopy is an indispensable tool for this purpose. It provides direct insight into the carbon skeleton of a molecule, revealing the number of non-equivalent carbon atoms and offering detailed information about their electronic environment, hybridization, and connectivity.[1] For a molecule with multiple aromatic rings and functional groups, ¹³C NMR is critical for confirming regiochemistry and successful synthesis.

Theoretical Framework and Predicted ¹³C NMR Spectrum

Before any experimental work, a theoretical analysis of the expected spectrum provides a critical roadmap for interpretation. The chemical shift (δ) of each carbon atom is influenced by the electronic effects of its neighboring atoms and functional groups.

Molecular Structure and Carbon Numbering

To facilitate discussion, the carbon atoms of the target molecule are systematically numbered as shown below. This numbering scheme will be used for all subsequent spectral assignments.

References

Foreword: The Pyrazole Carbaldehyde Scaffold - A Nexus of Synthetic Versatility and Pharmacological Potential

An In-depth Technical Guide to the Biological Activity of Pyrazole Carbaldehyde Derivatives

In the landscape of medicinal chemistry, the pyrazole nucleus stands as a "privileged scaffold," a structural motif consistently found in a multitude of biologically active compounds and FDA-approved drugs.[1][2] Its metabolic stability and versatile synthetic accessibility have made it a cornerstone in drug discovery.[1] This guide focuses on a particularly intriguing subset: pyrazole carbaldehyde derivatives. The introduction of the carbaldehyde (or formyl) group at the C4 position does more than add a simple functional handle; it transforms the pyrazole core into a versatile synthon, a reactive intermediate poised for the construction of complex molecular architectures.[3][4] The Vilsmeier-Haack reaction, a robust and widely adopted method, provides an efficient route to these crucial building blocks from readily available hydrazones, making them highly accessible for research and development.[4][5]

This document serves as a technical guide for researchers, scientists, and drug development professionals. It moves beyond a mere catalog of activities to provide a deeper understanding of the causality behind the synthesis, the molecular mechanisms underpinning the biological effects, and the structure-activity relationships (SAR) that drive rational drug design. We will explore the significant anticancer, antimicrobial, and anti-inflammatory properties of these derivatives, supported by field-proven experimental protocols and mechanistic insights.

Core Synthetic Strategy: The Vilsmeier-Haack Reaction

The predominant method for synthesizing 1,3-disubstituted-1H-pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[4] This reaction utilizes the Vilsmeier reagent, typically a chloroiminium salt formed from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃).[2] The true value of this method lies in its ability to achieve both cyclization of a precursor hydrazone and subsequent formylation of the newly formed pyrazole ring in a single pot.[5]

The causality is elegant: the hydrazone, formed from the condensation of a substituted acetophenone and a hydrazine, acts as the nucleophile. The Vilsmeier reagent serves as the electrophile and the source of the formyl group. The reaction proceeds through a double formylation mechanism, leading to the desired C4-carbaldehyde derivative in good yields.[4] The anhydrous nature of the solvent is critical; presence of water can quench the Vilsmeier reagent and prevent the formation of the final product.[4]

Visualizing the Synthesis Workflow

The following diagram illustrates the typical two-step, one-pot synthesis of a pyrazole-4-carbaldehyde derivative.

Caption: General workflow for Vilsmeier-Haack synthesis of pyrazole-4-carbaldehydes.

Anticancer Activity: Targeting the Engines of Cell Proliferation

Pyrazole carbaldehyde derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a wide array of human cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT116) cancers.[6][7] Their mechanism of action often involves the inhibition of key protein kinases that are dysregulated in cancer, such as Cyclin-Dependent Kinase 2 (CDK2) and Phosphatidylinositol 3-kinase (PI3K).[1][6][8]

Mechanism of Action: Kinase Inhibition

-

CDK2 Inhibition: CDKs are critical regulators of the cell cycle.[9] Overactivation of CDK2, often seen in cancer, leads to uncontrolled cell proliferation. Pyrazole derivatives can act as ATP-competitive inhibitors, occupying the ATP-binding pocket of the CDK2 enzyme.[10][11] This prevents the phosphorylation of its substrates, such as the retinoblastoma protein (Rb), leading to cell cycle arrest, typically at the G1/S phase, and subsequent apoptosis (programmed cell death).[7][12]

-

PI3K Inhibition: The PI3K/AKT/mTOR pathway is a crucial signaling cascade that promotes cell survival, growth, and proliferation.[13] Its aberrant activation is a hallmark of many cancers.[1] Pyrazole-based compounds have been designed to inhibit PI3K, thereby blocking downstream signaling and suppressing tumor growth.[14][15]

Visualizing the Kinase Inhibition Mechanism

Caption: Pyrazole derivatives competitively inhibit kinase activity, blocking cell proliferation.

Structure-Activity Relationship (SAR) for Anticancer Activity

The anticancer efficacy of pyrazole derivatives is highly dependent on the nature and position of substituents on both the pyrazole and the associated aryl rings.

-

Substituents on Phenyl Ring at C3: Electron-withdrawing groups (e.g., -Cl, -F, -CF₃) or lipophilic groups on the phenyl ring at the C3 position of the pyrazole often enhance cytotoxic activity.[4][6]

-

Substituents on Phenyl Ring at N1: The presence of a phenyl group at the N1 position can be crucial for activity. Substitutions on this ring, such as dimethylamino groups, have been shown to increase anticancer effects against certain cell lines like ovarian cancer.[16]

-

Hybrid Molecules: Fusing the pyrazole carbaldehyde scaffold with other heterocyclic systems (e.g., indole, quinoline) can lead to compounds with potent and sometimes multi-targeted anticancer activity.[6]

Table 1: Anticancer Activity of Representative Pyrazole Derivatives

| Compound Type | Target Cancer Cell Line | IC₅₀ (µM) | Mechanism/Target | Reference |

| Pyrazole Carbaldehyde Derivative | MCF-7 (Breast) | 0.25 | PI3 Kinase Inhibitor | [6] |

| Indole-Pyrazole Hybrid | HCT116 (Colon) | < 23.7 | CDK2 Inhibitor (IC₅₀ = 0.074 µM) | [6] |

| Selanyl-Pyrazole Derivative | HepG2 (Liver) | 13.85 | Dual EGFR/VEGFR-2 Inhibitor | [6] |

| Pyrazole-based Heteroaromatic | A549 (Lung) | 42.79 | CDK2 Inhibitor | [6] |

| Pyridinyl-Pyrazole-Diamine | MCF-7 (Breast) | 8.03 | CDK2 Inhibitor (IC₅₀ = 0.56 µM) | [7] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.[17] Metabolically active cells possess mitochondrial dehydrogenase enzymes that cleave the tetrazolium ring of MTT, converting the yellow salt into insoluble purple formazan crystals.[18][19]

Causality of Steps:

-

Cell Seeding: Cells are seeded at a density that ensures they are in an exponential growth phase during the experiment.

-

Compound Incubation: Cells are exposed to the test compound for a defined period (e.g., 24-72 hours) to allow for cytotoxic or cytostatic effects to manifest.

-

MTT Addition: The MTT reagent is added, which is converted to formazan only by viable cells. The incubation time (2-4 hours) is optimized to allow for sufficient formazan formation without causing toxicity from the MTT itself.[17]

-

Solubilization: The water-insoluble formazan crystals are dissolved using a solubilizing agent, typically Dimethyl Sulfoxide (DMSO) or a detergent solution.[18] This step is critical to create a homogenous colored solution for spectrophotometric measurement.

-

Absorbance Reading: The absorbance of the solubilized formazan is measured (typically at 570 nm). The intensity of the purple color is directly proportional to the number of viable cells.[19]

Step-by-Step Methodology: [17][18][20]

-

Cell Seeding: a. Harvest and count cells from a healthy culture. b. Dilute the cell suspension to the desired concentration (e.g., 5,000-10,000 cells/well). c. Seed 100 µL of the cell suspension into each well of a 96-well flat-bottom plate. d. Include control wells: "cells + vehicle" (e.g., 0.1% DMSO) and "media only" (blank). e. Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

-

Compound Treatment: a. Prepare serial dilutions of the pyrazole carbaldehyde derivatives in complete culture medium. b. Carefully remove the medium from the wells and add 100 µL of the compound dilutions. c. Incubate for the desired exposure time (e.g., 48 hours) at 37°C, 5% CO₂.

-

MTT Incubation: a. Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well. b. Incubate for 2-4 hours at 37°C, 5% CO₂ until a purple precipitate is visible.

-

Formazan Solubilization: a. Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. b. Add 100 µL of DMSO to each well. c. Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.[19]

-

Data Acquisition: a. Measure the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control. c. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity: A Broad Spectrum of Inhibition

Pyrazole carbaldehyde derivatives and their subsequent Schiff bases or heterocyclic adducts have demonstrated potent activity against a range of pathogenic microbes, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans).[21][22]

Structure-Activity Relationship (SAR) for Antimicrobial Activity

The antimicrobial profile of these compounds is strongly influenced by their structural features.

-

Halogen Substituents: The presence of electron-withdrawing halogen atoms (e.g., -Cl, -Br) on the phenyl rings often correlates with enhanced antimicrobial activity.[23]

-

Carbothiohydrazide Moiety: Derivatives containing a free carbothiohydrazide group have shown particularly high activity, possibly due to the presence of multiple nitrogen and sulfur donor atoms that can chelate essential metal ions in microbial enzymes.[21]

-

Hybrid Scaffolds: Combining the pyrazole nucleus with other antimicrobial pharmacophores, such as thiazole, can lead to hybrid molecules with synergistic or enhanced activity.[24]

Table 2: Antimicrobial Activity of Representative Pyrazole Derivatives

| Compound Type | Test Organism | MIC (µg/mL) | Reference |

| Pyrazole-Carbothiohydrazide | S. aureus | 2.9 - 7.8 | [21] |

| Pyrazole-Carbothiohydrazide | A. niger | 62.5 - 125 | [21] |

| N-(3-Nitrophenylpyrazole) Curcumin | S. aureus | 10 | [23] |

| 2-Pyrazolin-1-yl-Thiazole | S. pneumoniae | 0.03 - 7.81 | [24] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[3] The MIC is defined as the lowest concentration of a drug that visibly inhibits the growth of a microorganism after a specific incubation period.[25]

Causality of Steps:

-

Inoculum Standardization: The bacterial suspension is adjusted to a specific turbidity (0.5 McFarland standard) to ensure a consistent and reproducible number of bacteria (approx. 1.5 x 10⁸ CFU/mL) are used in the assay.[25]

-

Serial Dilution: The test compound is serially diluted in a 96-well plate to create a concentration gradient. This allows for the precise determination of the lowest concentration that inhibits growth.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Incubation: The plate is incubated under optimal growth conditions (e.g., 37°C for 18-24 hours) to allow for bacterial growth in the absence of inhibition.

-

Visual Inspection: The MIC is determined by visually identifying the lowest concentration well where no turbidity (growth) is observed.[3]

Step-by-Step Methodology: [26][27][28]

-

Preparation of Reagents: a. Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). b. Prepare sterile cation-adjusted Mueller-Hinton Broth (MHB). c. Grow a fresh culture of the test microorganism on an agar plate.

-

Inoculum Preparation: a. Pick several colonies from the fresh plate and suspend them in sterile saline. b. Adjust the turbidity of the suspension to match the 0.5 McFarland standard. c. Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Plate Setup (96-well plate): a. Add 100 µL of sterile MHB to all wells. b. Add 100 µL of the compound stock solution (at 2x the highest desired concentration) to the first column of wells. c. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to the 10th column. Discard 100 µL from the 10th column. d. Column 11 serves as the growth control (no compound). Column 12 serves as the sterility control (no bacteria).

-

Inoculation and Incubation: a. Inoculate wells in columns 1 through 11 with the diluted bacterial suspension. b. Seal the plate and incubate at 37°C for 18-24 hours.

-

Reading the MIC: a. After incubation, visually inspect the plate for turbidity. b. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

The pyrazole scaffold is famously present in the selective COX-2 inhibitor Celecoxib, highlighting its importance in the development of anti-inflammatory drugs.[29] Pyrazole carbaldehyde derivatives have also been investigated for this activity, often showing significant reduction of inflammation in preclinical models.

Mechanism of Action: COX Inhibition

Inflammation is mediated by prostaglandins, which are synthesized from arachidonic acid by cyclooxygenase (COX) enzymes.[29] The COX-2 isoform is inducibly expressed at sites of inflammation. Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX enzymes. Pyrazole derivatives can selectively inhibit COX-2, reducing prostaglandin synthesis and thus alleviating inflammation, with a potentially lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors.[29]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic and reliable in vivo model for evaluating acute inflammation and screening for the activity of potential anti-inflammatory drugs.[30][31]

Causality of Steps:

-

Carrageenan Injection: Carrageenan, a phlogistic agent, is injected into the rat's paw, inducing a localized, acute, and well-characterized inflammatory response.[30]

-

Compound Administration: The test compound is administered (e.g., orally or intraperitoneally) prior to the carrageenan injection to assess its prophylactic anti-inflammatory effect.

-

Paw Volume Measurement: The resulting edema (swelling) is quantified by measuring the paw volume at regular time intervals using a plethysmometer.[29]

-

Inhibition Calculation: The increase in paw volume in the treated group is compared to a vehicle-treated control group, and the percentage of edema inhibition is calculated, indicating the compound's anti-inflammatory potency.[32]

Step-by-Step Methodology: [29][30][32]

-

Animal Acclimatization: a. Use adult Wistar or Sprague-Dawley rats (150-200g). b. Acclimatize animals for at least one week before the experiment. c. Fast the animals overnight before the experiment but allow free access to water.

-

Grouping and Dosing: a. Divide the rats into groups (n=6 per group): Vehicle Control, Positive Control (e.g., Indomethacin, 5-10 mg/kg), and Test Groups (receiving different doses of the pyrazole derivative). b. Administer the test compounds and controls orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before the carrageenan injection.

-

Induction of Edema: a. Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the basal volume (V₀). b. Inject 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw.

-

Measurement of Edema: a. Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours after the carrageenan injection. b. The degree of edema is calculated as the difference in paw volume (Vₜ - V₀).

-

Data Analysis: a. Calculate the percentage of inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [ (ΔV_control - ΔV_treated) / ΔV_control ] * 100 where ΔV is the mean increase in paw volume. b. Analyze the data for statistical significance (e.g., using ANOVA).

Conclusion and Future Perspectives

Pyrazole carbaldehyde derivatives represent a synthetically accessible and pharmacologically rich class of compounds. Their established utility as versatile intermediates for generating molecular diversity, coupled with their potent biological activities, ensures their continued relevance in drug discovery. The ability to target fundamental cellular processes such as kinase-mediated cell proliferation, microbial growth, and inflammatory pathways makes them prime candidates for further optimization.